

Biological Activity of Homoisoflavonoids from Ophiopogon Species: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methylophiopogonone B

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Abstract

The genus Ophiopogon, particularly Ophiopogon japonicus, is a cornerstone of traditional medicine in East Asia and a rich source of unique secondary metabolites. Among these, homoisoflavonoids—a rare class of flavonoids characterized by an additional carbon atom—are of significant scientific interest. These compounds have demonstrated a remarkable breadth of biological activities, including potent cytotoxic, anti-inflammatory, antioxidant, and hypolipidemic effects. This technical guide provides an in-depth overview of the pharmacological activities of homoisoflavonoids isolated from Ophiopogon species. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, quantitative data from key studies, detailed experimental protocols for bioactivity assessment, and visualizations of the underlying molecular pathways. The compiled data and methodologies aim to facilitate further investigation and support the development of novel therapeutic agents derived from these promising natural products.

Introduction The Genus Ophiopogon

The genus Ophiopogon comprises approximately fifty species, which are widely distributed throughout Southeast Asia. The tuberous root of Ophiopogon japonicus (L.f) Ker-Gawl, known as "Maidong" or "Ophiopogonis Radix," is a well-known traditional Chinese medicine used for treating a variety of ailments, including respiratory diseases, myocardial ischemia, and



inflammation. Modern phytochemical investigations have revealed that its primary bioactive constituents include steroidal saponins, polysaccharides, and, most notably, homoisoflavonoids.

Homoisoflavonoids: A Unique Class of Flavonoids

Homoisoflavonoids are a distinctive subclass of flavonoids featuring a 16-carbon skeleton, typically a 3-benzylchroman-4-one core, which distinguishes them from the more common C15 flavonoid structure. Their occurrence in nature is relatively rare, with Ophiopogon species being one of the most significant sources. The unique structure of these compounds contributes to a wide array of pharmacological activities, making them a focal point for natural product-based drug discovery.

Major Biological Activities and Mechanisms

Homoisoflavonoids from Ophiopogon species exhibit a diverse range of biological effects. The most extensively studied activities include cytotoxicity against cancer cell lines, modulation of inflammatory pathways, potent antioxidant effects, and regulation of lipid metabolism.

Cytotoxic and Anticancer Activity

Several homoisoflavonoids isolated from Ophiopogon japonicus have demonstrated significant cytotoxic effects against various human cancer cell lines. A phytochemical fractionation of a methanol extract from O. japonicus tubers, which itself showed strong cytotoxicity against human lung cancer cells, led to the isolation of several new compounds. Notably, Homoisopogon A, a homoisoflavanone, exhibited potent cytotoxicity against human lung adenocarcinoma (LU-1), human epidermoid carcinoma (KB), and human melanoma (SK-Mel-2) cells, with IC50 values in the sub-micromolar range, comparable to the positive control, ellipticine. This highlights the potential of these compounds as leads for the development of novel anticancer agents.

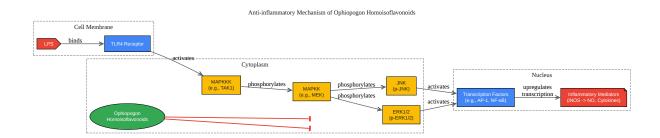
Anti-inflammatory Effects

Chronic inflammation is a key factor in numerous diseases. Homoisoflavonoids from O. japonicus have been shown to be potent inhibitors of inflammatory processes. Studies have evaluated their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine microglial (BV-2) and macrophage (RAW 264.7)



cells. Compounds such as ophiopogonanone H, along with other known homoisoflavonoids, demonstrated significant inhibitory effects on NO production.

Further investigation into the mechanism revealed that the anti-inflammatory activity may be mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, certain homoisoflavonoids were found to inhibit the phosphorylation of ERK1/2 and JNK, key kinases in the MAPK cascade that lead to the production of pro-inflammatory cytokines like IL-1β and IL-6.



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Caption: MAPK signaling pathway and its inhibition by Ophiopogon homoisoflavonoids.

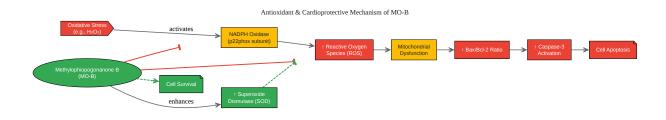
Antioxidant Properties

Homoisoflavonoids from O. japonicus are potent antioxidants. In a comparative study of different extracts, a chloroform/methanol extract rich in homoisoflavonoids exhibited the strongest antioxidant activity. Two major compounds, Methylophiopogonanone A (MO-A) and Methylophiopogonanone B (MO-B), were evaluated using various in vitro assays, including



DPPH, ABTS, FRAP, and CUPRAC. MO-B consistently demonstrated the highest antioxidant capacity among the tested samples.

The antioxidant activity of these compounds extends to cellular protection. MO-B has been shown to protect Human Umbilical Vein Endothelial Cells (HUVECs) from hydrogen peroxide (H₂O₂)-induced apoptosis. The protective mechanism involves the inhibition of reactive oxygen species (ROS) and malondialdehyde (MDA) production, alongside an enhancement of superoxide dismutase (SOD) activity. This effect is potentially mediated through the NADPH oxidase pathway, a key source of cellular ROS. MO-B was found to downregulate p22phox, a critical subunit of the NADPH oxidase complex, thereby mitigating oxidative stress and subsequent apoptotic signaling, including the modulation of Bax/Bcl-2 ratio and caspase-3 activity.



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Caption: Protective mechanism of Methylophiopogonanone B (MO-B) against oxidative stress.

Hypolipidemic Activity

Metabolic disorders such as hyperlipidemia are major risk factors for cardiovascular disease. Methylophiopogonanone A (MO-A) has been investigated for its potential hypolipidemic effects in a rat model of hyperlipidemia induced by a high-fat diet (HFD). Treatment with MO-A led to a significant decrease in body weight gain and reduced serum and hepatic levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C).





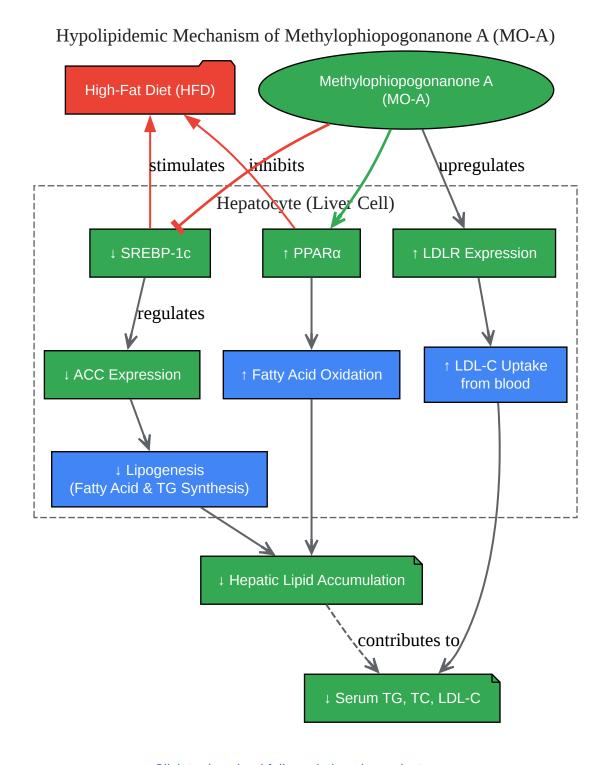


The underlying mechanism of this lipid-lowering effect involves the modulation of key genes and enzymes responsible for lipid homeostasis. MO-A treatment was found to:

- Upregulate the mRNA expression of peroxisome proliferator-activated receptor alpha (PPARα) and the low-density lipoprotein receptor (LDLR).
- Downregulate the mRNA expression of acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein 1c (SREBP-1c).

These changes collectively promote fatty acid oxidation and lipid uptake from the circulation while inhibiting lipogenesis, demonstrating a multi-targeted approach to ameliorating hyperlipidemia.





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Caption: MO-A modulates key transcriptional regulators of lipid metabolism in the liver.

Other Bioactivities



In addition to the major activities detailed above, homoisoflavonoids from Ophiopogon have shown other promising biological effects. MO-A and MO-B were identified as inhibitors of tyrosinase, the key enzyme in melanin biosynthesis. This suggests their potential application in cosmetics and dermatology for hyperpigmentation disorders. The inhibition was found to be a reversible, mixed-type mechanism.

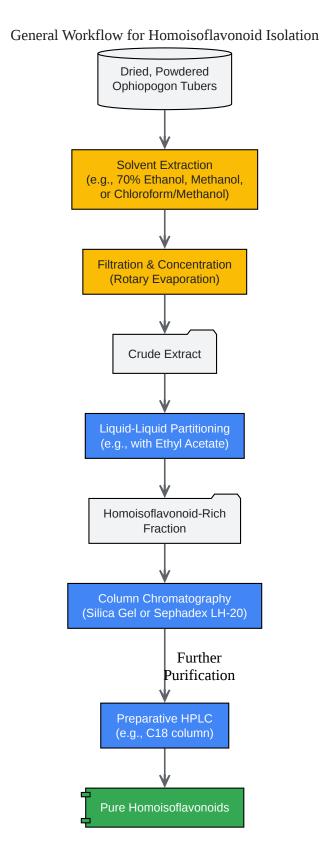
Methodologies and Experimental Protocols

This section provides an overview of the standard methodologies used to isolate and evaluate the biological activities of homoisoflavonoids from Ophiopogon species.

Extraction and Isolation of Homoisoflavonoids

A general workflow for the extraction and purification of homoisoflavonoids involves solvent extraction followed by chromatographic separation.





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Caption: A general workflow for the extraction and isolation of homoisoflavonoids.



Protocol:

- Preparation of Plant Material: The tuberous roots of Ophiopogon are dried, ground into a fine powder, and often defatted with a nonpolar solvent like petroleum ether to remove lipids.
- Extraction: The powdered material is extracted exhaustively with a polar solvent. Common methods include heat reflux or maceration with 70-95% ethanol, methanol, or a chloroform/methanol mixture.
- Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Fractionation: The crude extract is often suspended in water and subjected to liquid-liquid
 partitioning with solvents of increasing polarity, such as ethyl acetate, to enrich the
 homoisoflavonoid content.
- Chromatographic Purification: The enriched fraction is subjected to one or more rounds of column chromatography.
 - Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically mixtures of chloroform/methanol or hexane/ethyl acetate, to separate compounds based on polarity.
 - Size-Exclusion Chromatography: Sephadex LH-20 is commonly used with methanol as the eluent for further purification.
- Final Purification: Fractions containing the target compounds are often purified to homogeneity using preparative High-Performance Liquid Chromatography (HPLC), typically on a C18 reversed-phase column.

In Vitro Bioactivity Assays

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

 Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-



yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

- Cell Seeding: Seed cancer cells (e.g., LU-1, KB, SK-Mel-2) into 96-well plates at a density of 1×10^4 to 5×10^4 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of the purified homoisoflavonoid (e.g., 0.1 to 100 μM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., ellipticine, doxorubicin).
- \circ MTT Addition: Remove the treatment medium and add 100 μ L of fresh medium containing MTT (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the MTT solution and add 100 μL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
 Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

 Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.

Protocol:

- Cell Seeding: Seed murine macrophages (e.g., RAW 264.7 or BV-2) into 96-well plates at a density of 1.5 × 10⁵ cells/well and allow them to adhere overnight.
- Pre-treatment: Pre-treat the cells with various concentrations of the test homoisoflavonoid for 1-2 hours.



- Inflammatory Stimulus: Induce NO production by adding lipopolysaccharide (LPS, final concentration 1 μg/mL) to the wells. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., a known iNOS inhibitor like L-NAME).
- Incubation: Incubate the plate for 24 hours at 37°C.
- Griess Reaction: Transfer 50-100 μL of the culture supernatant from each well to a new 96-well plate. Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- Absorbance Measurement: Incubate for 10-15 minutes at room temperature in the dark.
 Measure the absorbance at 540 nm.
- Data Analysis: Create a standard curve using known concentrations of sodium nitrite.
 Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. Calculate IC50 values. A parallel MTT assay should be run to exclude the possibility that the observed NO inhibition is due to cytotoxicity.

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

 Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to change color from violet to pale yellow. This decolorization is measured spectrophotometrically.

Protocol:

- Preparation: Prepare a stock solution of the test compound in methanol. Prepare a methanolic solution of DPPH (e.g., 0.06 mM).
- \circ Reaction: In a 96-well plate or cuvettes, add a small volume of the test compound at various concentrations to the DPPH solution (e.g., 50 μ L of sample + 150 μ L of DPPH solution).



- Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance at 517 nm. A blank contains methanol instead of the sample.
- Data Analysis: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The results can be expressed as an IC50 value or as Trolox equivalents (TE) by comparison to a Trolox standard curve.

In Vivo Experimental Models

This model is used to evaluate the effects of compounds on lipid metabolism in a setting that mimics diet-induced metabolic disease in humans.

 Principle: Feeding rodents a diet high in saturated fats and cholesterol for several weeks induces key features of hyperlipidemia, including elevated serum cholesterol and triglycerides, and hepatic steatosis.

Protocol:

- Animal Acclimatization: House male Sprague-Dawley or Wistar rats under standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week.
- Model Induction: Divide rats into groups. Feed the normal control group a standard chow diet. Feed the remaining groups a high-fat diet (HFD) for 8-12 weeks to induce hyperlipidemia.
- Treatment: Following the induction period, divide the HFD-fed rats into a model control group (receiving vehicle) and treatment groups. Administer the test compound (e.g., MO-A, 10 mg/kg/day) and a positive control drug (e.g., a statin) orally for a period of several weeks, while continuing the HFD.
- Monitoring: Monitor body weight and food intake regularly throughout the study.



- Sample Collection: At the end of the treatment period, collect blood samples (after fasting) for biochemical analysis and harvest tissues (liver, adipose tissue) for weighing and further analysis.
- Endpoint Analysis:
 - Serum Lipids: Measure serum levels of Total Cholesterol (TC), Triglycerides (TG), LDL-C, and HDL-C using commercial assay kits.
 - Hepatic Lipids: Homogenize liver tissue and measure hepatic TC and TG content.
 - Histology: Perform histological analysis (H&E and Oil Red O staining) on liver sections to assess lipid accumulation and steatosis.
 - Gene Expression: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key lipid metabolism genes (e.g., PPARα, SREBP-1c, LDLR, ACC) in the liver.

Data Summary Tables

Table 1: Cytotoxic Activity of Homoisoflavonoids from

Ophiopogon japonicus

Compound	Cell Line	Activity (IC50)	Reference
Homoisopogon A	LU-1 (Human lung adenocarcinoma)	0.51 μΜ	
KB (Human epidermoid carcinoma)	0.66 μΜ		
SK-Mel-2 (Human melanoma)	0.53 μΜ		
Homoisopogon B	LU-1, KB, SK-Mel-2	Weak Activity	
Homoisopogon C	LU-1, KB, SK-Mel-2	Weak Activity	-
Ellipticine (Control)	LU-1	0.42 μΜ	-



Table 2: Anti-inflammatory Activity of Homoisoflavonoids from Ophiopogon japonicus



Compound	Assay System	Activity (IC50)	Referenc
Inhibition of NO Production in BV-2 Cells			
Ophiopogonanone H	LPS-stimulated BV-2 cells	20.1 μΜ	
Compound 4 (unspecified)	LPS-stimulated BV-2 cells	17.0 μΜ	_
Compound 6 unspecified)	LPS-stimulated BV-2 cells	7.8 μΜ	_
Compound 7 unspecified)	LPS-stimulated BV-2 cells	5.1 μΜ	_
Compound 10 unspecified)	LPS-stimulated BV-2 cells	19.2 μΜ	_
ompound 11 Inspecified)	LPS-stimulated BV-2 cells	14.4 μΜ	_
nhibition of NO roduction in RAW 64.7 Cells			_
esmethylisoophiopo onone B	LPS-stimulated RAW 264.7 cells	14.1 ± 1.5 μg/mL	
7-dihydroxy-6- ethyl-3-(4'- ydroxybenzyl) nromone	LPS-stimulated RAW 264.7 cells	10.9 ± 0.8 μg/mL	_
nhibition of Cytokine Production in RAW 264.7 Cells			_
/-O- emethylophiopogona one E	IL-1β production	32.5 ± 3.5 μg/mL	



IL-6 production	13.4 ± 2.3 μg/mL	

Table 3: Tyrosinase Inhibitory Activity of Homoisoflavonoids from Ophiopogon iaponicus

Compound	Activity (IC50)	Reference
Methylophiopogonanone A (MO-A)	$(10.87 \pm 0.25) \times 10^{-5} \text{ mol L}^{-1}$	_
Methylophiopogonanone B (MO-B)	$(18.76 \pm 0.14) \times 10^{-5} \text{ mol L}^{-1}$	

Conclusion and Future Perspectives

Homoisoflavonoids derived from Ophiopogon species represent a structurally unique and pharmacologically versatile class of natural products. The research summarized in this guide demonstrates their significant potential as therapeutic leads for a range of human diseases. The potent cytotoxic activity of compounds like Homoisopogon A warrants further investigation for anticancer applications. The marked anti-inflammatory, antioxidant, and cardioprotective effects of Methylophiopogonanones A and B, mediated through distinct signaling pathways such as MAPK and NADPH oxidase, suggest their utility in treating inflammatory and cardiovascular diseases. Furthermore, the ability of MO-A to ameliorate hyperlipidemia by modulating key transcriptional regulators of lipid metabolism opens avenues for developing new treatments for metabolic syndrome.

Future research should focus on several key areas:

- Mechanism of Action: Deeper investigation into the molecular targets and signaling pathways for the most potent compounds.
- Structure-Activity Relationship (SAR): Systematic studies to understand how structural modifications affect biological activity, which can guide the synthesis of more potent and selective analogs.
- In Vivo Efficacy and Safety: Expanding preclinical studies using various animal models to confirm the in vivo efficacy, pharmacokinetics, and safety profiles of promising



homoisoflavonoids.

 Synergistic Effects: Exploring the potential synergistic interactions of these compounds with existing drugs to enhance therapeutic outcomes.

The continued exploration of homoisoflavonoids from Ophiopogon is a promising endeavor that could lead to the development of the next generation of therapeutics for cancer, inflammation, and metabolic disorders.

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